1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate
CAS No.:
Cat. No.: VC13800297
Molecular Formula: C22H30BNO6
Molecular Weight: 415.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30BNO6 |
|---|---|
| Molecular Weight | 415.3 g/mol |
| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C22H30BNO6/c1-9-27-18(25)14-11-10-12-16-15(14)13-17(24(16)19(26)28-20(2,3)4)23-29-21(5,6)22(7,8)30-23/h10-13H,9H2,1-8H3 |
| Standard InChI Key | RXYJXEPDSIQQDI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2C(=O)OC(C)(C)C)C(=O)OCC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2C(=O)OC(C)(C)C)C(=O)OCC |
Introduction
Structural Characteristics
Molecular Architecture
The compound features an indole core, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:
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1-Position: A tert-butoxycarbonyl (Boc) group, enhancing steric bulk and stability.
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4-Position: An ethoxycarbonyl group, contributing to solubility in polar aprotic solvents .
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2-Position: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety, critical for Suzuki-Miyaura cross-coupling reactions .
The boronic ester adopts a trigonal planar geometry, facilitating transmetallation with palladium catalysts. X-ray crystallography data, though unavailable for this specific compound, suggest analogous boronate esters exhibit bond lengths of 1.36–1.39 Å for B–O and 1.54–1.58 Å for B–C, consistent with sp² hybridization .
Table 1: Key Structural Data
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step protocols:
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Indole Functionalization: Introduction of triflate or halide groups at the 2-position via electrophilic substitution .
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Miyaura Borylation: Palladium-catalyzed coupling of the halogenated indole with bis(pinacolato)diboron (B₂pin₂). Conditions include:
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Esterification: Simultaneous or sequential protection of the 1- and 4-positions with tert-butyl and ethyl chloroformates, respectively .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Borylation | PdCl₂(dppf)·CH₂Cl₂, B₂pin₂, KOAc, 80°C, 16h | 79–90% | |
| Esterification | tert-Butyl chloroformate, Et₃N, DCM, 0°C→RT | 85–92% |
Mechanistic Insights
In the Miyaura borylation, oxidative addition of the Pd⁰ catalyst to the indole halide precedes transmetallation with B₂pin₂. Reductive elimination forms the C–B bond, stabilized by the pinacol ligand . Steric hindrance from the Boc group at the 1-position moderates reaction rates, necessitating prolonged heating .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF); sparingly soluble in hexanes .
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Stability: Stable under inert conditions but hydrolyzes in aqueous acidic or basic media, releasing boronic acid .
Spectroscopic Data
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¹H NMR (CDCl₃, 500 MHz): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.50 (s, 9H, C(CH₃)₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.25 (s, 12H, pinacol CH₃) .
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¹¹B NMR (CDCl₃, 160 MHz): δ 30.2 ppm, characteristic of sp²-hybridized boron .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a boronate partner in Pd-catalyzed couplings with aryl halides. For example, reaction with 2-bromopyridine yields biaryl products essential in ligand design :
Table 3: Coupling Efficiency with Selected Substrates
| Aryl Halide | Product Yield | Conditions | Source |
|---|---|---|---|
| 2-Bromopyridine | 85% | Pd(PPh₃)₄, CPME/H₂O | |
| 4-Bromotoluene | 78% | PdCl₂(dppf), DMF |
Pharmaceutical Intermediates
The indole-boronate motif is pivotal in synthesizing kinase inhibitors and serotonin receptor modulators. For instance, it facilitates late-stage diversification of candidate molecules via cross-coupling .
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